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molecular formula C6H6Cl2FN B8444762 3-Chloro-4-fluoroaniline hydrochloride

3-Chloro-4-fluoroaniline hydrochloride

Cat. No. B8444762
M. Wt: 182.02 g/mol
InChI Key: CQLLRURGHWMUTE-UHFFFAOYSA-N
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Patent
US06251911B1

Procedure details

1.75 g (12 mmol) of 3-chloro-4-fluoroaniline are dissolved in 20 ml of methanol, and 3 ml (12 mmol) of HCl (4.0N) are added. Concentration and drying (40° C., HV) yield 3-chloro-4-fluoro-aniline hydrochloride.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].Cl>CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
drying (40° C., HV)

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(N)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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